(R)-4-benzylpiperazine-2-carboxylic acid
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Overview
Description
®-4-benzylpiperazine-2-carboxylic acid is an organic compound that features a piperazine ring substituted with a benzyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-benzylpiperazine-2-carboxylic acid typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the piperazine derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of ®-4-benzylpiperazine-2-carboxylic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-benzylpiperazine-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of benzylpiperazine derivatives with oxidized functional groups.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Organic Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of ®-4-benzylpiperazine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The benzyl group and the piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its targets.
Comparison with Similar Compounds
Similar Compounds
4-benzylpiperidine-2-carboxylic acid: Similar structure but with a piperidine ring instead of a piperazine ring.
4-benzylpiperazine-1-carboxylic acid: Similar structure but with the carboxylic acid group attached to a different position on the piperazine ring.
Uniqueness
®-4-benzylpiperazine-2-carboxylic acid is unique due to the specific positioning of the benzyl and carboxylic acid groups on the piperazine ring, which can influence its binding affinity and specificity towards molecular targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.
Properties
IUPAC Name |
(2R)-4-benzylpiperazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-12(16)11-9-14(7-6-13-11)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,15,16)/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMNCOYMAYDTOP-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)C(=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929799 |
Source
|
Record name | 4-Benzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137442-19-4 |
Source
|
Record name | 4-Benzylpiperazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70929799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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